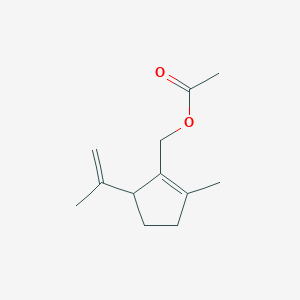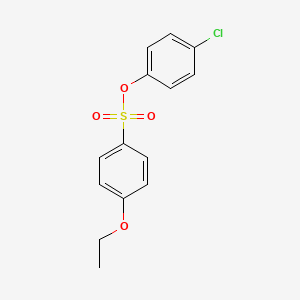![molecular formula C20H14F3N5OS B4881841 2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4881841.png)
2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide
Overview
Description
2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide, also known as TAK-242, is a small molecule inhibitor that has been extensively studied for its therapeutic potential in various diseases. TAK-242 has been shown to inhibit Toll-like receptor (TLR) signaling, which plays a crucial role in the innate immune response.
Mechanism of Action
2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide inhibits TLR signaling by binding to the intracellular domain of TLR4. TLR4 is a receptor that recognizes bacterial lipopolysaccharide (LPS) and activates the innate immune response. 2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide prevents the recruitment of adaptor proteins, such as MyD88 and TRIF, which are necessary for TLR signaling. This prevents the activation of downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which leads to the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to reduce inflammation and improve outcomes in various diseases. In animal models of sepsis, 2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to improve survival and reduce cytokine production. 2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide has also been shown to inhibit tumor growth in animal models of cancer. Inflammatory bowel disease is another disease that has been studied with 2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide. 2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to reduce inflammation and improve outcomes in animal models of inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
One advantage of 2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide is its specificity for TLR4 signaling. This allows researchers to study the effects of TLR4 signaling in various diseases without affecting other signaling pathways. Another advantage of 2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide is its stability and solubility, which allows for easy administration in animal models.
One limitation of 2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide is its limited bioavailability, which may affect its efficacy in clinical trials. 2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide also has a short half-life, which may require frequent dosing in clinical trials.
Future Directions
There are several future directions for the study of 2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide. One direction is the development of more potent and selective inhibitors of TLR signaling. Another direction is the study of 2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide in combination with other therapies, such as chemotherapy or immunotherapy. The use of 2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide as a diagnostic tool to identify patients with dysregulated TLR signaling is also an area of future research. Finally, the development of 2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide analogs with improved pharmacokinetic properties is an area of future research.
Scientific Research Applications
2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide has been extensively studied for its therapeutic potential in various diseases, including sepsis, cancer, and inflammatory bowel disease. 2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to inhibit TLR signaling, which is involved in the innate immune response. TLR signaling plays a crucial role in the activation of immune cells and the production of pro-inflammatory cytokines. Inhibition of TLR signaling has been shown to reduce inflammation and improve outcomes in various diseases.
properties
IUPAC Name |
2-(1-naphthalen-1-yltetrazol-5-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N5OS/c21-20(22,23)14-7-4-8-15(11-14)24-18(29)12-30-19-25-26-27-28(19)17-10-3-6-13-5-1-2-9-16(13)17/h1-11H,12H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRVUUVDRQJHGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=NN=N3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-naphthalen-1-yltetrazol-5-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3aS*,6aR*)-5-(4,6-dimethyl-2-pyrimidinyl)-3-(2-methoxybenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4881765.png)

![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[(3-methyl-3-oxetanyl)methyl]methanamine](/img/structure/B4881768.png)

![N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-4-tert-butylbenzamide](/img/structure/B4881781.png)


![2,2-dimethyl-5-(pentafluorophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4881791.png)
![4-[5-(2,5-dimethylphenoxy)pentyl]morpholine](/img/structure/B4881800.png)

![2-[(4-chlorobenzyl)thio]-N-isobutylacetamide](/img/structure/B4881809.png)
![N~2~-(4-bromophenyl)-N~1~-[2-(tert-butylthio)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4881820.png)

![1-(3,5-dimethoxybenzoyl)-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B4881838.png)